Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are essential components of nucleic acids and have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This specific compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process includes the design, synthesis, and characterization of the compound using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass is then poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes a total of 48 bonds, 28 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 secondary .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions and the choice of reagents can influence the regioselectivity of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its NMR spectra . The 1H NMR spectrum displays the chemical shift in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Scientific Research Applications
Synthesis of Functional Derivatives
Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. One of the derivatives demonstrated novel fluorescent properties, suggesting potential use as a fluorophore due to its strong fluorescence intensity compared to its methyl analogue. Additionally, some derivatives exhibited activity as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating potential agricultural applications (Wu et al., 2006).
Crystal Structure and Biological Activity
The compound's crystal structure was determined, revealing its potential as an inhibitor of the proliferation of certain cancer cell lines. This suggests a possible application in cancer research or therapy (Liu et al., 2016).
Biological and Medicinal Applications
Antituberculous Activity
Structural analogs of the compound have been synthesized and evaluated for antituberculous activity. The structural modifications and their corresponding biological activities were analyzed, contributing to the understanding of the compound’s potential use in treating tuberculosis (Titova et al., 2019).
Biocidal Properties
The compound has been involved in the synthesis of derivatives that exhibited biocidal properties against various Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating its potential in the development of antimicrobial agents (Youssef et al., 2011).
Anti-inflammatory and Antimicrobial Agents
Derivatives of the compound have been synthesized and tested for anti-inflammatory and antimicrobial activity. Some derivatives showed promising results, including significant anti-inflammatory activity comparable to standard drugs and promising antimicrobial activity against certain pathogens (Aggarwal et al., 2014).
Antitumor Activity
A novel derivative was synthesized and exhibited significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2017).
Mechanism of Action
Target of Action
The primary targets of EN300-6508104 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidines class, which is known for its diverse biological activity . Some compounds in this class have shown antibacterial, cytotoxic, antifungal, and antitumor activity . .
Mode of Action
It’s known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule, as well as its metabolic stability and binding affinity to receptors . This suggests that EN300-6508104 may interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of EN300-6508104’s action are currently unknown and would depend on its specific targets and mode of action. Given the known biological activities of the pyrazolo[1,5-a]pyrimidines class, potential effects could range from antibacterial to antitumor effects .
Future Directions
Properties
IUPAC Name |
ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h5-6,8,16H,3-4H2,1-2H3/t6-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXJLIKCULSEGE-XPUUQOCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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